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Abstract

Lysine hibernylation, also known as 2-hydroxyisobutyrylation (Khib), is a recently discovered,
evolutionarily conserved post-translational modification (PTM) that is increasingly recognized
for its significant role in regulating a wide array of cellular processes, including gene
transcription and metabolism.[1][2][3][4] This technical guide provides a comprehensive
overview of the core enzymatic machinery governing lysine hibernylation, including the "writer"
enzymes that install the modification, the "eraser" enzymes that remove it, and the "reader"
proteins that recognize and bind to it. This document is intended for researchers, scientists,
and drug development professionals seeking a deeper understanding of the molecular
mechanisms underlying this important PTM. We present quantitative data, detailed
experimental protocols, and visual representations of key pathways and workflows to facilitate
further investigation into this burgeoning field.

Introduction to Lysine Hibernylation (Khib)

Lysine hibernylation is the covalent addition of a 2-hydroxyisobutyryl group to the e-amino
group of a lysine residue.[2] This modification introduces a +86.0368 Da mass shift and alters
the local chemical environment of the modified lysine, thereby influencing protein structure,
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function, and interaction networks.[5] Khib is distinct from the well-studied lysine acetylation in
both its chemical structure and its genomic distribution, suggesting unique regulatory functions.
[6] The donor for this modification is 2-hydroxyisobutyryl-CoA, a metabolite that links cellular
metabolism to the regulation of protein function through this PTM.[6]

The regulation of lysine hibernylation is a dynamic process controlled by three key classes of
proteins:

o Writers (Lysine Hibernyltransferases): Enzymes that catalyze the transfer of the 2-
hydroxyisobutyryl group from 2-hydroxyisobutyryl-CoA to lysine residues.

o Erasers (Lysine Dehibernylases): Enzymes that remove the 2-hydroxyisobutyryl group from
lysine residues.

o Readers: Proteins that contain specialized domains capable of recognizing and binding to
hibernylated lysine residues, thereby transducing the signal of this modification into
downstream cellular events.

This guide will delve into the specific enzymes identified in each of these classes and the
methodologies used to study them.

The "Writers" of Lysine Hibernylation

Current research has identified two primary lysine acetyltransferases (KATs) that also function
as the principal "writers" of lysine hibernylation: p300 (also known as EP300 or KAT3B) and
Tip60 (also known as KATS5).[5][7][8]

p300/CBP

The transcriptional co-activator p300 and its close homolog CBP are well-established histone
acetyltransferases that have been shown to possess robust lysine 2-
hydroxyisobutyryltransferase activity.[6][9] p300 can catalyze Khib on both histone and non-
histone proteins, playing a crucial role in regulating gene expression and metabolic pathways.
[6] Studies have shown that p300 can differentially regulate lysine hibernylation and acetylation
on distinct lysine sites, suggesting a sophisticated mechanism of substrate and modification-
type selection.[9][10] For instance, out of 149 p300-targeted Khib sites, only 6 were found to
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overlap with the 693 p300-targeted acetylation sites, highlighting the distinct substrate
preferences for these two modifications by the same enzyme.[9][10]

Tip60 (KAT5)

Tip60, a member of the MYST (Moz, Ybf2/Sas3, Sas2, Tip60) family of acetyltransferases, has
also been identified as a significant "writer" of lysine hibernylation.[7][8] Proteomic studies have
revealed that Tip60 mediates a distinct set of Khib substrates compared to p300, suggesting
non-redundant roles in cellular regulation.[7] Overexpression of Tip60 leads to a significant
increase in global Khib levels, and its substrates are involved in processes such as nucleic acid
metabolism and translation.[7]

Quantitative Data on Khib "Writers™

The following table summarizes key quantitative findings from proteomic studies on the impact
of p300 and Tip60 on lysine hibernylation.
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The "Erasers" of Lysine Hibernylation

The removal of the 2-hydroxyisobutyryl group is catalyzed by specific histone deacetylases
(HDACSs), which act as the "erasers" of this modification. The primary enzymes identified with
dehibernylase activity are HDAC2 and HDAC3.[5][8]

HDAC2 and HDAC3

HDAC2 and HDAC3, members of the Class | HDAC family, have been shown to effectively
remove Khib from both histone and non-histone proteins.[5][8] Their activity is crucial for
maintaining the dynamic nature of lysine hibernylation and for reversing its downstream effects.
The kinetic parameters of HDAC2 and HDACS3 for dehibernylation are an active area of
research to understand their substrate specificity and regulatory mechanisms.[11][12][13][14]

Quantitative Data on Khib "Erasers™

The following table presents data on the kinetic parameters of HDACs, which, while not specific
to dehibernylation, provide a basis for understanding their general deacylase activity.

kcat/Km (M-
Enzyme Substrate Km (pM) kcat (s-1) 15-1) Reference
S-
Fluorogenic
HDAC3 acetyl-lysine 13 0.23 17,700 [11][14]
peptide
Fluorogenic
HDAC2 acetyl-lysine 31 0.15 4,800 [11][12]
peptide

Note: Kinetic data for dehibernylation is still emerging. The data presented here for
deacetylation serves as a proxy for the general catalytic efficiency of these enzymes.

The "Readers" of Lysine Hibernylation

"Reader" proteins are crucial for translating the chemical information of PTMs into functional
cellular outcomes. While the readers of lysine acetylation, such as bromodomain and YEATS

© 2025 BenchChem. All rights reserved. 4 /13 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Detection_of_Lysine_2_Hydroxyisobutyrylation_Khib_on_Proteins.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8211214/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Detection_of_Lysine_2_Hydroxyisobutyrylation_Khib_on_Proteins.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8211214/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9109163/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3772242/
https://pubmed.ncbi.nlm.nih.gov/23897821/
https://www.researchgate.net/publication/349086113_High-throughput_screening_of_histone_deacetylases_and_determination_of_kinetic_parameters_using_fluorogenic_assays
https://pmc.ncbi.nlm.nih.gov/articles/PMC9109163/
https://www.researchgate.net/publication/349086113_High-throughput_screening_of_histone_deacetylases_and_determination_of_kinetic_parameters_using_fluorogenic_assays
https://pmc.ncbi.nlm.nih.gov/articles/PMC9109163/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3772242/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

domain-containing proteins, are well-characterized, the specific readers for lysine hibernylation
are still being actively investigated.[15][16][17][18][19][20]

YEATS Domains

The YEATS domain has emerged as a potential reader for various lysine acylations. Some
studies have shown that the YEATS domain of YEATS2 can bind to 2-hydroxyisobutyrylated
lysine (Khib), although with a lower affinity compared to crotonylated lysine.[1][21] Specifically,
the YEATS2 domain was found to bind to a histone H3 peptide with K27hib with a dissociation
constant (KD) of 141.4 uM.[1] In contrast, the AF9 YEATS domain does not appear to bind to
bulkier modifications like Khib.[22] This suggests that different YEATS domains may have
distinct specificities for various acyl marks.

Bromodomains

Bromodomains are well-known readers of lysine acetylation.[16][18][19][20] However, their
ability to bind to Khib is not well-established. Some studies have indicated that bromodomains
do not generally interact with Khib.[15] Further research is needed to comprehensively screen
the bromodomain family for potential Khib binders.

Signaling Pathways and Regulatory Networks

The activities of the writer and eraser enzymes of lysine hibernylation are tightly regulated by
various cellular signaling pathways. Understanding these regulatory networks is crucial for
elucidating the role of Khib in health and disease.
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Regulation of p300 and Tip60

The activities of p300 and Tip60 are modulated by various signaling pathways and cellular
states. For example, the metabolic state of the cell can influence the availability of 2-
hydroxyisobutyryl-CoA, the substrate for hibernylation, thereby indirectly regulating the activity
of these writers.[6] Additionally, p300 and Tip60 are known to interact and regulate each other's
activity, adding another layer of complexity to the control of lysine acylation.[23][24][25]
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Regulation of HDAC2 and HDAC3

The dehibernylase activity of HDAC2 and HDACS is also subject to intricate regulation. Post-
translational modifications such as phosphorylation can modulate their enzymatic activity and
subcellular localization.[17] Various signaling pathways, including those initiated by growth
factors and stress signals, can converge on these HDACSs to control the levels of lysine
hibernylation.[23][26]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying lysine
hibernylation.

Mass Spectrometry-Based Proteomic Analysis of Khib

Mass spectrometry (MS) is the primary tool for the global and site-specific identification and
quantification of lysine hibernylation.[9][27][28][29][30][31][32][33][34]

Cell/Tissue Lysate

@igestion (Trypsin)
Khib Peptide Enrichment (Antibody)

@lysis (Identification & Quanti@
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Protocol Overview:

Protein Extraction and Digestion: Proteins are extracted from cells or tissues and digested
into peptides, typically using trypsin.[27]

» Immunoaffinity Enrichment: Peptides containing the Khib modification are enriched using a
high-affinity pan-Khib specific antibody.[5]

o LC-MS/MS Analysis: The enriched peptides are separated by liquid chromatography (LC)
and analyzed by tandem mass spectrometry (MS/MS) to determine their sequence and
identify the modification site.[28]

o Data Analysis: The MS data is processed using specialized software to identify and quantify
the Khib sites.[30]

In Vitro Hibernylation/Dehibernylation Assays

These assays are crucial for confirming the enzymatic activity of putative writers and erasers
and for studying their kinetics.

In Vitro Hibernylation Assay (Writer Activity):

¢ Incubate: Recombinant writer enzyme (e.g., p300) is incubated with a substrate (e.g.,
histone H3 peptide) in the presence of 2-hydroxyisobutyryl-CoA.[33]

o Detect: The addition of the Khib mark can be detected by Western blotting using a Khib-
specific antibody or by mass spectrometry.[34][35]

In Vitro Dehibernylation Assay (Eraser Activity):

o Prepare Substrate: A hibernylated substrate is prepared either synthetically or by in vitro
hibernylation.

 Incubate: The hibernylated substrate is incubated with the recombinant eraser enzyme (e.g.,
HDAC3).
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o Detect: The removal of the Khib mark is monitored by Western blotting or mass
spectrometry.[32][36][37][38]

Chromatin Immunoprecipitation Sequencing (ChlP-seq)
for Histone Khib

ChlP-seq is used to map the genome-wide distribution of histone Khib marks, providing insights
into their role in gene regulation.[21][26][30][36][37][38][39]
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Protocol Overview:
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e Cross-linking and Chromatin Shearing: Cells are treated with formaldehyde to cross-link
proteins to DNA, followed by sonication to shear the chromatin into smaller fragments.[21]

e Immunoprecipitation: A Khib-specific antibody is used to immunoprecipitate chromatin
fragments containing hibernylated histones.[38]

o DNA Purification and Sequencing: The DNA is purified from the immunoprecipitated
complexes and sequenced using next-generation sequencing.[36]

o Data Analysis: The sequencing reads are mapped to the genome to identify regions enriched
with histone Khib.[26]

Conclusion and Future Directions

The field of lysine hibernylation is rapidly evolving, with significant strides being made in
identifying the core enzymatic machinery that governs this modification. The identification of
p300/Tip60 as writers and HDAC2/HDACS as erasers has provided a crucial foundation for
understanding the regulation and function of Khib. However, several key areas require further
investigation:

« |dentification of Khib Readers: A comprehensive screen for proteins that specifically
recognize and bind to hibernylated lysine is a critical next step to fully elucidate the
downstream signaling pathways.

o Elucidation of Regulatory Pathways: More research is needed to understand the specific
signaling cascades that modulate the activity of Khib writers and erasers in response to
various cellular cues.

» Development of Specific Inhibitors: The development of small molecule inhibitors that
specifically target the hibernylation or dehibernylation activity of these enzymes will be
invaluable tools for both basic research and potential therapeutic applications.

This technical guide provides a solid framework for researchers entering this exciting field and
highlights the key questions that will drive future discoveries in the biology of lysine
hibernylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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